molecular formula C10H8N2 B573193 7-Methyl-1H-indole-3-carbonitrile CAS No. 194490-22-7

7-Methyl-1H-indole-3-carbonitrile

Cat. No.: B573193
CAS No.: 194490-22-7
M. Wt: 156.188
InChI Key: ZJFGSZMFDFOICM-UHFFFAOYSA-N
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Description

7-Methyl-1H-indole-3-carbonitrile is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1H-indole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the use of multicomponent reactions, where multiple starting materials react to form the indole ring in a single step .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Methyl-1H-indole-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 7-Methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit glycogen synthase kinase 3β (GSK-3) or inosine monophosphate dehydrogenase (IMPDH), affecting cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carbonitrile
  • 1H-Indole-3-carbaldehyde
  • 3-Methylindole

Uniqueness

7-Methyl-1H-indole-3-carbonitrile is unique due to the presence of a methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets compared to other indole derivatives .

Properties

IUPAC Name

7-methyl-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFGSZMFDFOICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652992
Record name 7-Methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194490-22-7
Record name 7-Methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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